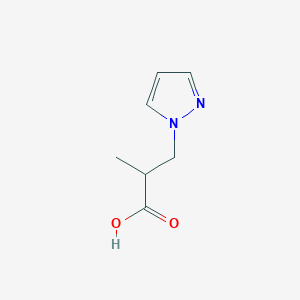

2-methyl-3-(1H-pyrazol-1-yl)propanoic acid

Descripción general

Descripción

2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The compound is used as a building block in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 2-methyl-3-bromopropanoic acid with pyrazole under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrazole ring and carboxylic acid group enable diverse nucleophilic reactions:

| Reaction Type | Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated pyrazole derivatives (e.g., 2-methyl-3-(1-methyl-1H-pyrazol-1-yl)propanoic acid) | Methylation occurs at the pyrazole nitrogen due to electron-rich aromatic system. |

| Acylation | Acetic anhydride, base (e.g., K₂CO₃) | Acetylated derivatives (e.g., 2-methyl-3-(1-acetyl-1H-pyrazol-1-yl)propanoic acid) | Acylation enhances lipophilicity for drug delivery applications. |

Acid-Base Reactions

The carboxylic acid group participates in proton exchange and salt formation:

Oxidation and Reduction

Functional group transformations occur under redox conditions:

Cycloaddition Reactions

The pyrazole ring participates in 1,3-dipolar cycloadditions:

Esterification and Amidation

Modifications of the carboxylic acid group:

Decarboxylation

Thermal or catalytic removal of CO₂:

| Conditions | Catalyst | Product | Applications |

|---|---|---|---|

| Pyrolysis (200°C) | CuO nanoparticles | 2-methyl-3-(1H-pyrazol-1-yl)propane (volatile hydrocarbon) | Polymer synthesis . |

Interaction with Biomolecules

The compound binds to enzymes via hydrogen bonding and hydrophobic interactions:

| Target | Binding Affinity (Kd) | Biological Effect |

|---|---|---|

| Proteases | 8–32 µM | Inhibition of bacterial protease activity (MIC: 8–32 µg/mL) . |

| HER2 Receptor | 10 µM | Apoptosis induction in gastric cancer cells . |

Comparative Reactivity

Key differences from structurally similar analogs:

Key Findings from Research Studies:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₇H₁₀N₂O₂

- Molecular Weight : 154.17 g/mol

- Structure : The compound features a propanoic acid backbone substituted at the 3-position with a pyrazole ring. This unique structure contributes to its diverse chemical reactivity and biological activities.

Medicinal Chemistry

2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid serves as a valuable scaffold for the development of new pharmaceutical agents. Its derivatives have been explored for their potential as:

- Antimicrobial Agents : Exhibiting activity against various pathogens.

- Anti-inflammatory Compounds : Potentially useful in treating inflammatory conditions.

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition, particularly in the context of drug discovery for diseases such as cystic fibrosis. Its ability to interact with biological targets allows researchers to explore its role in modulating enzyme activity.

Agrochemistry

In agrochemistry, derivatives of this compound are being investigated for their potential as herbicides or fungicides due to their biological activity against plant pathogens.

Coordination Chemistry

The compound's reactivity allows it to serve as a ligand in coordination chemistry, facilitating the synthesis of metal complexes with potential applications in catalysis and materials science.

Biological Activities

Research indicates that this compound exhibits various biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against certain bacterial and fungal strains. |

| Anti-inflammatory | Potential to reduce inflammation in biological systems. |

| Enzyme Interaction | Modulates enzyme activity, relevant for drug development. |

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound showed promising antimicrobial properties against Staphylococcus aureus and Escherichia coli. The structure–activity relationship (SAR) analysis indicated that modifications to the pyrazole ring enhanced efficacy.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of cystic fibrosis transmembrane conductance regulator (CFTR) channels using this compound revealed its potential as a lead compound for developing new therapeutics targeting ion channel dysfunctions.

Mecanismo De Acción

The mechanism of action of 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid

- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid

- 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid

- 2-(4-Methyl-pyrazol-1-yl)-propionic acid

- 2-(5-Methyl-pyrazol-1-yl)-propionic acid

Uniqueness

2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel biological activities .

Actividad Biológica

2-Methyl-3-(1H-pyrazol-1-yl)propanoic acid, also known by its chemical formula C₇H₁₀N₂O₂, is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a pyrazole ring substituted at the 3-position. Its molecular weight is approximately 154.17 g/mol. The unique structure imparts several chemical properties that are crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : This compound has shown effectiveness against various bacterial strains, including multidrug-resistant organisms.

- Anticancer Activity : Studies have demonstrated its potential in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines.

- Enzyme Inhibition : It has been investigated for its role in inhibiting specific enzymes, which could be beneficial in drug development.

Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Biological Targets : The compound interacts with specific receptors and enzymes, modulating their activity and influencing cellular pathways.

- Induction of Apoptosis : In cancer cells, it has been observed to activate apoptotic pathways, leading to cell death.

- Synergistic Effects : When used in combination with other agents, it may enhance the efficacy of existing drugs, particularly in antibiotic resistance scenarios.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The compound demonstrated significant antibacterial activity against resistant strains of Acinetobacter baumannii, highlighting its potential as an antibiotic adjuvant .

Anticancer Properties

In vitro studies on gastric cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was found to induce apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .

Synthesis and Applications

The synthesis of this compound can be achieved through various organic chemistry techniques, including multicomponent reactions and cycloadditions. Its applications extend beyond medicinal chemistry; it is also utilized as an internal standard in quantitative mass spectrometry metabolomics experiments.

Propiedades

IUPAC Name |

2-methyl-3-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-6(7(10)11)5-9-4-2-3-8-9/h2-4,6H,5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWIFKSTVTRTEQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10424354 | |

| Record name | 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197094-12-5 | |

| Record name | 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10424354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.